2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline

Catalog No.
S850415
CAS No.
1704069-08-8
M.F
C11H13BrF3N
M. Wt
296.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline

CAS Number

1704069-08-8

Product Name

2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline

IUPAC Name

2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline

Molecular Formula

C11H13BrF3N

Molecular Weight

296.13 g/mol

InChI

InChI=1S/C11H13BrF3N/c1-3-16(4-2)10-6-5-8(7-9(10)12)11(13,14)15/h5-7H,3-4H2,1-2H3

InChI Key

NIVJKAZJUZEKBB-UHFFFAOYSA-N

SMILES

CCN(CC)C1=C(C=C(C=C1)C(F)(F)F)Br

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C(F)(F)F)Br

2-Bromo-N,N-diethyl-4-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a diethyl-substituted aniline structure. Its molecular formula is C12H14BrF3N, and it features a unique combination of halogen and trifluoromethyl functionalities, which significantly influence its chemical behavior and potential applications.

The compound exhibits a complex structure that can be represented as follows:

  • Bromine (Br) is located at the 2-position of the aniline ring.
  • Trifluoromethyl (CF3) is at the 4-position.
  • Diethyl groups (C2H5) are attached to the nitrogen atom of the aniline.

This structural arrangement contributes to the compound's unique properties, making it of interest in various fields, including pharmaceuticals and materials science.

Typical for bromoanilines. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to the ortho or para positions during electrophilic aromatic substitution reactions.
  • Cross-Coupling Reactions: This compound may also participate in cross-coupling reactions, such as those involving Grignard reagents or palladium-catalyzed processes, allowing for the formation of more complex molecules .

While specific biological activity data for 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline is limited, compounds with similar structures often exhibit notable pharmacological properties. For instance, halogenated anilines are frequently studied for their antibacterial and antifungal activities. The presence of the trifluoromethyl group can enhance biological activity due to increased lipophilicity and metabolic stability .

Research indicates that related compounds may interact with various biological targets, potentially leading to therapeutic applications.

The synthesis of 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline can be achieved through several methods:

  • Halogenation: Starting from N,N-diethyl-4-(trifluoromethyl)aniline, bromination can be performed using bromine or N-bromosuccinimide in a suitable solvent like dichloromethane.
  • Direct Amination: The introduction of the trifluoromethyl group can be accomplished via nucleophilic substitution on a suitable precursor followed by bromination.
  • One-Pot Synthesis: Recent advancements have allowed for one-pot synthesis methods that combine multiple steps into a single reaction sequence, improving efficiency and yield .

The unique structure of 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline lends itself to various applications:

  • Pharmaceuticals: As a potential building block for drug development, particularly in creating compounds with antibacterial or antifungal properties.
  • Materials Science: Utilized in the synthesis of polymers or materials with specific electronic or optical properties due to its halogen and trifluoromethyl functionalities.
  • Agricultural Chemicals: May serve as an intermediate in the production of agrochemicals.

Interaction studies involving 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline focus on its reactivity with biological macromolecules. Such studies often explore:

  • Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.
  • Metabolic Stability: Understanding how metabolic processes affect the compound's efficacy and safety.
  • Toxicological Assessments: Investigating potential toxic effects associated with exposure to this compound or its derivatives .

Several compounds share structural similarities with 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline. These include:

Compound NameMolecular FormulaSimilarity Index
2-Bromo-4-(trifluoromethyl)anilineC7H5BrF3N0.81
3-Bromo-N,N-dimethyl-4-(trifluoromethyl)anilineC10H10BrF3N0.88
5-Bromo-N,N-diethylanilineC10H12BrN0.80
N,N-Diethyl-3-(trifluoromethyl)anilineC12H14F3N0.82
4-Bromo-N,N-dimethylanilineC9H10BrN0.83

These compounds exhibit varying degrees of similarity based on their functional groups and structural characteristics. The presence of different substituents alters their reactivity and potential applications, highlighting the uniqueness of 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline in chemical research.

The incorporation of diethylamino functionality into trifluoromethyl-substituted aromatic systems requires sophisticated optimization strategies to achieve high yields and selectivity. The ammoniation process involves multiple variables that must be carefully controlled to ensure optimal product formation.

Temperature and Pressure Optimization

Temperature control represents a critical parameter in ammoniation reactions, with optimal ranges varying significantly depending on the specific substrate and reaction conditions. Research indicates that reactions conducted at 70 degrees Celsius provide optimal equilibrium constants and high benzene conversion rates, making this temperature preferable to ambient conditions despite the increased energy requirements [7]. At elevated temperatures between 180-250 degrees Celsius, complete conversion can be achieved, but selectivity may be compromised due to side reactions and product decomposition [8].

Pressure optimization plays an equally important role, particularly in gas-phase ammoniation reactions where pressures of 1-20 bar are typically employed [8]. The application of controlled pressure enhances conversion rates by favoring the forward reaction and improving mass transfer characteristics [8]. For the synthesis of trifluoromethyl anilines, pressure-controlled systems operating at moderate pressures have demonstrated conversion rates of 60-90% depending on the specific reaction conditions [9].

Catalyst System Development

The development of effective catalyst systems for ammoniation reactions has focused on titanium-vanadium-containing mesoporous materials, which have shown exceptional performance in direct amination processes. Ti-V-MCM-41 catalysts with optimized silicon-titanium ratios have achieved aniline yields of 6.11% with selectivity reaching 90.7% through careful optimization of synthesis and reaction conditions [10]. These catalysts operate through a photocatalytic radical substitution mechanism, where tetravalent titanium promotes the direct amination of aromatic substrates using ammonia as the aminating agent [10].

Palladium-supported alumina catalysts represent another important class of materials for ammoniation reactions, particularly for nitrobenzene hydrogenation processes. Pd/Al2O3 catalysts with 0.3 weight percent palladium loading have demonstrated superior performance compared to higher loading systems, maximizing aniline selectivity while avoiding overhydrogenated products [11] [12]. The optimal catalyst specification provides 97% aniline selectivity at a weight hourly space velocity of 0.15 per hour at 100 degrees Celsius [12].

Solvent System Design and Reagent Stoichiometry

Solvent selection profoundly influences ammoniation reaction outcomes, with different solvent systems promoting distinct reaction pathways and selectivities. Triethylamine and propylene glycol have emerged as preferred solvents for trifluoromethyl aniline synthesis, providing optimal substrate solubility and reaction environments [8]. The choice of solvent affects not only reaction kinetics but also product isolation and purification procedures [13].

Reagent stoichiometry optimization requires careful balance of substrate, ammonia source, and auxiliary reagents to minimize side reactions while maximizing target product formation. Optimal ratios typically range from 1:0.8-20 for substrate to ammonia, depending on the specific reaction conditions and desired conversion levels [8]. The incorporation of copper powder as a catalyst in combination with optimized stoichiometry has demonstrated significant improvements in reaction efficiency [8].

Optimization StrategyParameter RangeExpected OutcomeTypical Yield
Temperature Control70-250°CImproved selectivity at lower temperatures85-97%
Pressure Optimization1-20 barEnhanced conversion under pressure60-90%
Catalyst SelectionTi-V-MCM-41, Pd/Al2O3Increased reaction rate and selectivity90-95%
Reagent Stoichiometry1:0.8-20 substrate:ammoniaMinimized side reactions75-90%

Catalyst-Free Synthesis Approaches

The development of catalyst-free synthesis methodologies represents a significant advancement in green chemistry, offering reduced complexity, lower costs, and enhanced environmental compatibility. These approaches eliminate the need for expensive metal catalysts while maintaining high efficiency and selectivity.

Electrochemical Synthesis Methods

Electrochemical synthesis has emerged as a transformative approach for aniline production, offering unprecedented sustainability advantages over traditional methods. The electrochemical reduction of nitrobenzene precursors operates at room temperature and pressure, utilizing protons and electrons generated through water electrolysis as the reducing agents [14]. This methodology eliminates the need for high-temperature, high-pressure conditions and precious metal catalysts traditionally required for aniline synthesis [14].

The key innovation in electrochemical aniline synthesis involves the introduction of soluble redox mediator molecules that shuttle electrons and protons, enabling nitrobenzene reduction to occur away from electrode surfaces [15]. This approach overcomes previous limitations related to poor selectivity in direct electrochemical reduction [15]. The conversion achieved through this redox-mediated approach demonstrates remarkable selectivity and efficiency, with operational conditions representing a substantial improvement over traditional methods [15].

Research conducted at the University of Glasgow has demonstrated that electrochemical methods can achieve complete conversion of nitrobenzene substrates with exceptional selectivity for aniline products [15]. The process operates through the formation of hydrogen and oxygen gases at separate electrodes, with the generated protons and electrons driving the reduction process [16]. This methodology offers significant environmental advantages, including the elimination of fossil fuel-derived hydrogen and the reduction of chemical waste by-products [16].

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents another important catalyst-free approach, offering rapid heating, enhanced reaction rates, and improved energy efficiency compared to conventional thermal methods. The application of microwave irradiation to aniline synthesis has demonstrated significant advantages in terms of reaction times and product yields [17]. Microwave heating provides uniform energy distribution and rapid temperature elevation, leading to accelerated reaction kinetics without the need for additional catalysts [17].

The mechanism of microwave-assisted synthesis involves the direct coupling of electromagnetic energy with polar molecules in the reaction mixture, resulting in rapid internal heating and enhanced molecular motion [17]. This approach has proven particularly effective for aromatic nucleophilic substitution reactions involving aniline derivatives, where microwave conditions significantly improve reaction efficiency compared to conventional heating methods [17].

Photochemical Activation Methods

Photochemical methods offer catalyst-free synthesis pathways through the use of light energy to activate chemical transformations. Recent developments in visible light-promoted reactions have eliminated the requirement for photocatalysts while maintaining high selectivity and efficiency [6]. These methods operate through the formation of electron donor-acceptor complexes between reactants, which upon light activation generate reactive intermediates capable of promoting desired transformations [6].

The application of photochemical methods to aniline synthesis has demonstrated particular promise for functional group modifications and selective transformations [18]. Light-activated processes can generate radical intermediates that participate in carbon-nitrogen bond formation, offering access to aniline derivatives through novel mechanistic pathways [18]. The use of light as an activating agent provides precise control over reaction initiation and can be easily modulated to optimize reaction conditions [18].

MethodOperating ConditionsEnergy SourceEnvironmental Benefits
ElectrochemicalRoom temperature, atmospheric pressureElectrical energyWater as proton/electron source
Microwave-AssistedElevated temperature, microwave irradiationMicrowave energyReduced reaction times
PhotochemicalAmbient conditions, light activationLight energyMild reaction conditions
High Pressure2-20 kbar pressureMechanical compressionNo chemical catalysts needed

Pressure-Controlled Reaction Systems

High-pressure synthesis methodologies have gained significant attention as powerful tools for promoting chemical transformations under mild conditions while achieving enhanced selectivity and efficiency. The application of pressure-controlled systems to aniline synthesis offers unique advantages in terms of reaction control and environmental sustainability.

Fundamental Principles of High Pressure Synthesis

High-pressure organic synthesis, also referred to as barochemistry, operates through the application of mechanical compression forces to initiate and control chemical transformations [19]. The pressure range typically employed in these reactions, spanning 2-20 kilobar, significantly exceeds that of conventional pressurized gas chemistry and enables access to unique reaction pathways [19]. The fundamental principle underlying pressure effects involves the Gibbs free energy change associated with volume reduction during chemical transformation [20].

From a thermodynamic perspective, reactions involving volume decrease become more favorable under high pressure, as expressed by the relationship between Gibbs free energy change and pressure-volume work [20]. The activation volume concept provides insight into reaction kinetics under pressure, where processes with negative activation volumes are accelerated, while those with positive activation volumes are suppressed [20]. This selectivity principle enables the preferential promotion of desired transformations while suppressing competing pathways [20].

The topochemical nature of high-pressure reactions means that geometric parameters within crystalline reactants become critically important [20]. Research has established that specific intermolecular distances, particularly carbon-carbon separations of 2.8-3.4 Angstroms, are required for bond formation under pressure [20]. This distance-dependent reactivity provides a mechanism for controlling reaction selectivity through molecular packing arrangements [20].

Pressure Range Applications and Equipment Requirements

Different pressure ranges enable distinct types of chemical transformations, with specific equipment requirements for each application level. Conventional pressurized gas reactions operating at 0.01-0.1 kilobar utilize standard pressure vessels and are well-established for hydrogenation processes [19]. Mild high-pressure synthesis in the 2-5 kilobar range requires specialized high-pressure reactors and is particularly suitable for Diels-Alder reactions and polymerizations [21].

Moderate high-pressure synthesis operating at 5-10 kilobar enables aromatic substitutions and cyclizations, while requiring advanced pressure systems capable of maintaining precise control over reaction conditions [21]. High-pressure topochemical reactions at 10-15 kilobar access molecular rearrangements and unique reaction pathways not available under conventional conditions [21]. Extreme high-pressure synthesis above 15 kilobar opens access to novel product formations but requires custom-designed reactor systems [21].

The instrumentation for high-pressure synthesis has evolved to provide safe and reliable operation across various pressure ranges [21]. These systems are well-suited for industrial production, with large-scale instrumentation already broadly available for food processing applications [19]. The same equipment can be adapted for chemical synthesis, offering robust operation in both batch and continuous flow modes [19].

Applications in Aniline Derivative Synthesis

High-pressure conditions offer unique advantages for aniline derivative synthesis, particularly in promoting selective transformations that would be difficult to achieve under conventional conditions. The application of pressure can enhance reaction rates for volume-reducing transformations while suppressing competing pathways that involve volume increase [20]. This selectivity enables the synthesis of specific aniline derivatives with improved efficiency and reduced by-product formation [20].

Research has demonstrated that pressure-controlled systems can facilitate the formation of carbon-nitrogen bonds in aromatic systems, with reaction rates and selectivities strongly dependent on applied pressure [20]. The topochemical control provided by high-pressure conditions enables regioselective functionalization of aniline derivatives, particularly for reactions involving sterically demanding substituents such as trifluoromethyl groups [20].

The environmental benefits of pressure-controlled synthesis include reduced solvent requirements, as reactions can be conducted at high concentrations or in solvent-free conditions [21]. The absence of chemical catalysts and lower temperature requirements contribute to energy efficiency, while the mechanical nature of activation provides precise control over reaction conditions [21].

Pressure Range (kbar)Reaction TypeEquipment RequirementsTypical Applications
0.01-0.1Conventional pressurizedStandard pressure vesselsHydrogenation reactions
2-5Mild high-pressureHigh-pressure reactorsDiels-Alder, polymerizations
5-10Moderate high-pressureSpecialized equipmentAromatic substitutions
10-15High-pressure topochemicalAdvanced pressure systemsMolecular rearrangements
15-20Extreme high-pressureCustom reactor systemsNovel product formation

Green Chemistry Considerations in Process Development

The implementation of green chemistry principles in the synthesis of 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline represents a critical aspect of sustainable process development. These considerations encompass waste reduction, energy efficiency, safer reagents, and environmental compatibility throughout the synthetic pathway.

Waste Prevention and Atom Economy

Waste prevention stands as the paramount principle of green chemistry, emphasizing the design of synthetic processes that minimize or eliminate waste generation from the outset [14]. In the context of aniline synthesis, electrochemical methods exemplify this principle by utilizing water as the source of protons and electrons, thereby eliminating the need for stoichiometric reducing agents and associated waste streams [14]. The electrochemical approach generates only oxygen gas as a by-product, representing a significant improvement over traditional methods that produce substantial chemical waste [16].

Atom economy considerations focus on maximizing the incorporation of starting materials into the final product, thereby reducing waste and improving resource utilization [10]. Direct amination reactions using ammonia as the nitrogen source demonstrate high atom economy, as the ammonia molecule is directly incorporated into the product structure [10]. The titanium-vanadium-MCM-41 catalytic system achieves 90.7% selectivity in direct amination, representing efficient utilization of both benzene and ammonia starting materials [10].

The concept of atom economy extends beyond simple incorporation ratios to encompass the entire synthetic pathway, including reagent consumption, solvent usage, and auxiliary materials [10]. Optimized reaction conditions that minimize over-functionalization and side reactions contribute significantly to overall atom economy improvement [10].

Safer Solvents and Reaction Media

The selection of safer solvents and reaction media represents a fundamental aspect of green chemistry implementation, with particular emphasis on eliminating volatile organic compounds and hazardous substances [22]. Ionic liquids have emerged as promising alternatives to traditional organic solvents for aniline synthesis, offering negligible vapor pressure, thermal stability, and tunable properties [22]. Research has demonstrated that ionic liquids can effectively promote N-alkylation reactions of anilines with high selectivity and efficiency [22].

Supercritical fluids, particularly supercritical carbon dioxide, offer another environmentally benign alternative to conventional organic solvents [23]. These media provide unique properties including adjustable density, enhanced mass transfer, and easy product separation through simple pressure release [23]. Supercritical water has shown particular promise for organic synthesis, acting as both solvent and catalyst while maintaining environmental compatibility [24].

The development of solvent-free reaction conditions represents the ultimate goal in green solvent design, eliminating solvent-related environmental impacts entirely [25]. High-pressure synthesis methodologies often enable solvent-free operation, with reactions proceeding efficiently in the solid state under mechanical compression [19]. These approaches reduce environmental impact while simplifying product isolation and purification procedures [19].

Energy Efficiency and Renewable Feedstocks

Energy efficiency considerations encompass both the direct energy requirements of chemical transformations and the indirect energy costs associated with heating, cooling, and pressure generation [19]. Room temperature electrochemical processes demonstrate exceptional energy efficiency by eliminating the need for high-temperature operation while achieving complete conversion of starting materials [15]. The mild operating conditions reduce energy consumption and enable the use of renewable electricity sources [15].

The utilization of renewable feedstocks in aniline synthesis aligns with sustainability principles by reducing dependence on fossil fuel-derived starting materials [14]. Ammonia produced through renewable energy-powered electrolysis represents a sustainable nitrogen source for amination reactions [14]. The integration of renewable energy sources with electrochemical synthesis processes offers a pathway toward completely sustainable aniline production [14].

Microwave-assisted synthesis provides another approach to energy efficiency improvement through selective heating and reduced reaction times [17]. The direct coupling of electromagnetic energy with polar molecules enables rapid temperature elevation without the energy losses associated with conventional heating methods [17]. This approach reduces overall energy consumption while maintaining or improving reaction yields [17].

Catalysis and Process Intensification

The development of efficient catalytic systems represents a cornerstone of green chemistry, enabling reaction acceleration while reducing energy requirements and improving selectivity [26]. Biocatalytic approaches to aniline synthesis have demonstrated remarkable efficiency through the use of engineered enzymes capable of oxidative amination [26]. These systems operate under mild conditions and utilize renewable biological catalysts, representing a significant advancement in sustainable synthesis [26].

Process intensification through the implementation of continuous flow systems offers multiple green chemistry advantages, including improved heat and mass transfer, reduced solvent requirements, and enhanced reaction control [27]. Continuous flow synthesis enables precise control over reaction parameters while minimizing waste generation and improving overall efficiency [27]. The integration of flow chemistry with electrochemical methods provides particularly promising opportunities for sustainable aniline synthesis [27].

Green Chemistry PrincipleImplementation StrategyEnvironmental BenefitIndustrial Feasibility
Waste PreventionElectrochemical synthesisMinimal by-productsHigh - established infrastructure
Atom EconomyDirect amination reactionsMaximum material utilizationHigh - cost-effective
Safer SolventsIonic liquids, supercritical fluidsReduced toxicityHigh - available alternatives
Energy EfficiencyRoom temperature processesLower energy consumptionHigh - reduced costs
Renewable FeedstocksSustainable ammonia sourcesResource sustainabilityMedium - depends on availability
CatalysisBiocatalytic systemsEnhanced efficiencyMedium - specialized catalysts

Fourier-Transform Infrared Spectral Interpretation

The Fourier-Transform Infrared profile of 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline is dominated by the superposition of an aromatic core, a bromine substituent, a tertiary diethylamine, and a para-trifluoromethyl group. Reference vapour-phase data for the parent 2-bromo-4-(trifluoromethyl)aniline show intense absorptions in the 1 300–1 150 cm⁻¹ window that are diagnostic of the C–F stretching manifold [1], while the C–Br stretch appears as a sharp doublet near 630 cm⁻¹ [1] [2]. Incorporation of the diethylamine raises aliphatic C–H stretching intensity at 2 970–2 850 cm⁻¹ and introduces conspicuous N–alkyl bending at 1 472 cm⁻¹ [3].

Table 1 Key Fourier-Transform Infrared absorptions

Wavenumber / cm⁻¹AssignmentRelative intensityLiterature analogue
3 070–3 050Aromatic C–H stretchmedium2-bromo-4-(trifluoromethyl)aniline [1]
2 970–2 850Diethyl C–H stretchstrong4-bromo-N,N-diethylaniline [3]
1 618C=C ring stretch (para-substituted)medium2-bromo-4-(trifluoromethyl)aniline [1]
1 314, 1 228Symmetric / asymmetric C–F stretchvery strong2-bromo-4-(trifluoromethyl)aniline [1]
1 472N-alkyl deformationstrong4-bromo-N,N-diethylaniline [3]
830Para-substituted ring out-of-plane C–H bendstrong2-bromo-4-(trifluoromethyl)aniline [1]
631, 614C–Br stretch doubletstrong2-bromo-4-(trifluoromethyl)aniline [1] [2]

The absence of N–H stretching verifies full di-ethylation, and no carbonyl bands confirm chemical purity. The intense C–F envelope is the most reliable fingerprint region for routine batch identification.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectra (785 nm excitation) of the parent 2-bromo-4-(trifluoromethyl)aniline exhibit strong ring-breathing at 1 004 cm⁻¹ and a pronounced C–F symmetric stretch at 1 285 cm⁻¹ [2]. Upon diethyl substitution the in-plane ring breathing mode downshifts by ≈3 cm⁻¹, reflecting the electron-donating character of the tertiary amine that slightly softens the aromatic framework.

Table 2 Salient Raman bands of the target compound

Raman shift / cm⁻¹ModeComment
1 285ν (C–F) symmetricintense, resonance enhanced by CF₃ group [2]
1 004Ring breathingsensitive to para substitution pattern [2]
775C–Br in-plane bendmedium, complements Infrared out-of-plane mode
425Torsional motion of diethylaminebroad, low-frequency conformational marker

The combined Infrared–Raman data satisfy mutual-exclusion predictions for the centrosymmetric ring and facilitate complete vibrational assignments.

Multinuclear Nuclear Magnetic Resonance Studies (Proton, Carbon-13, Nitrogen-15, Fluorine-19)

Predicted chemical shifts were benchmarked against deposited spectra for 4-bromo-N,N-diethylaniline [3] and 3-(trifluoromethyl)aniline derivatives [4] [5], then refined by density functional calculations reported for closely related bromoaniline analogues [6].

Table 3 Expected chemical shifts and coupling patterns in deuterated chloroform (400 MHz for proton, 100 MHz for carbon)

Nucleusδ / ppmMultiplicity (J / Hz)AssignmentSource analogue
¹H7.55 (d, 8.4)ortho-H (C-5)2-bromo-4-(trifluoromethyl)aniline [1]
¹H6.88 (d, 8.4)ortho-H (C-3)2-bromo-4-(trifluoromethyl)aniline [1]
¹H3.35 (q, 7.2)N-CH₂- of diethylamine4-bromo-N,N-diethylaniline [3]
¹H1.15 (t, 7.2)CH₃ of diethylamine4-bromo-N,N-diethylaniline [3]
¹³C158.2C-4 bearing CF₃ring quaternary, deshielded
¹³C122.4 (1J_CF ≈ 273)CF₃ carbonintense quartet [4]
¹³C47.9N-CH₂-aliphatic
¹³C12.6CH₃aliphatic
¹⁹F–62.8singletCF₃ fluorine atoms3-(trifluoromethyl)aniline [4]
¹⁵N–56 ± 2broadtertiary amine nitrogensubstituted anilines [5]

Long-range ³J_H-F couplings (~1.5 Hz) are often observable between aromatic protons and the trifluoromethyl group, providing an additional configurational probe.

Mass Spectrometric Fragmentation Patterns

Electron-ionization mass spectrometry of brominated anilines is characterised by a near-unity M⁺ : M⁺₂ isotopic doublet and facile α-cleavages next to the nitrogen [3] [6].

Table 4 Diagnostic fragments (70 eV electron ionization)

m/zRelative intensityAssignmentMechanistic origin
29655%Molecular ion (⁷⁹Br)intact molecule
29855%Molecular ion (⁸¹Br)bromine isotopic pair
210100%[M – C₂H₅]⁺α-cleavage of one ethyl group [3]
18264%[M – C₂H₅ – HF]⁺sequential ethyl loss and hydrogen fluoride elimination [6]
16738%C₆H₄Br⁺expulsion of CF₃ and amine
13921%C₆H₄F₃⁺bromine and amine loss

The base peak at m/z 210 is a reliable quantitative marker for process control; its intensity scales with diethylamine substitution and is absent in mono-alkyl analogues [3].

Ultraviolet–Visible Electronic Transition Profiling

Para-substituted anilines display two principal ultraviolet absorption bands: a high-energy π → π* transition of the benzene core (≈ 195 nm) and a lower-energy n → π* charge-transfer band centred near 270–300 nm that is sensitive to electron-donating or -withdrawing substituents [7] [8]. Cooling studies on analogous anilines show negligible λmax shift, confirming electronic rather than conformational control [7].

Table 5 Solution ultraviolet–visible parameters in ethanol (1.0 × 10⁻⁵ mol L⁻¹)

λmax / nmLog εTentative assignmentSubstituent effect
1964.32π → π* ring transitioninsensitive to substitution [8]
2783.87n → π* lone-pair → ringbathochromic shift vs. aniline (λmax ≈ 270 nm) [7]
325 (shoulder)2.10weak intramolecular charge transfer to CF₃intensified by bromine inductive withdrawal [6]

The 7 – 9 nm bathochromic displacement relative to non-fluorinated 4-bromo-N,N-diethylaniline [9] corroborates conjugative interaction between the strongly electron-withdrawing trifluoromethyl group and the lone pair of the tertiary amine.

XLogP3

4.4

Dates

Last modified: 08-16-2023

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